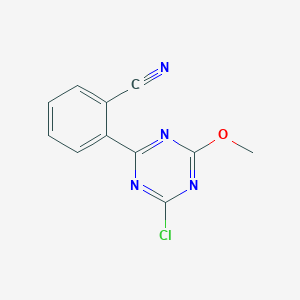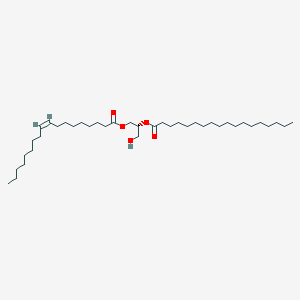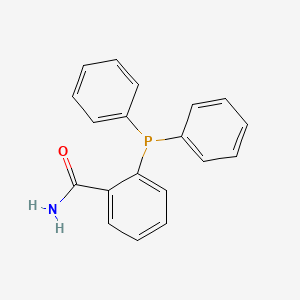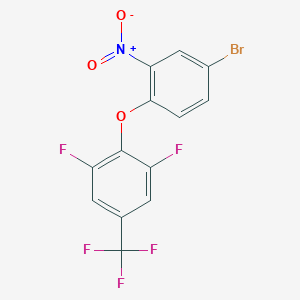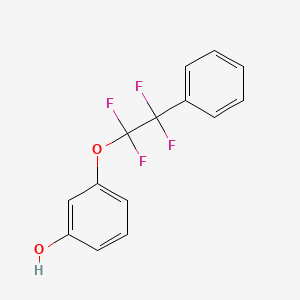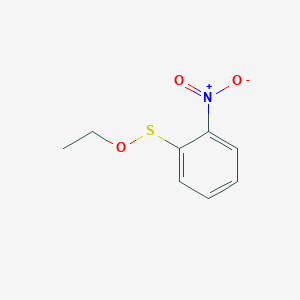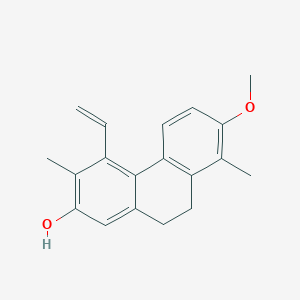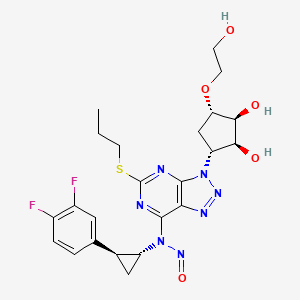
Desacetyl Metipranolol Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desacetyl Metipranolol Hydrochloride is a chemical compound with the molecular formula C15H25NO3·HCl and a molecular weight of 303.8248 g/mol . It is a derivative of Metipranolol, a beta-adrenergic antagonist used primarily in the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . This compound is the active metabolite of Metipranolol, meaning it is formed when Metipranolol is metabolized in the body .
Méthodes De Préparation
The preparation of Desacetyl Metipranolol Hydrochloride involves the deacetylation of Metipranolol. This process can be achieved using various chemical reagents and conditions. One common method involves the use of Me3SI (Trimethylsilyl iodide) as a catalyst for the chemoselective removal of acetyl groups . This method is efficient and can be performed under mild conditions, making it suitable for industrial production.
Analyse Des Réactions Chimiques
Desacetyl Metipranolol Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Desacetyl Metipranolol Hydrochloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Desacetyl Metipranolol Hydrochloride involves its binding to beta-adrenergic receptors, specifically beta-1 and beta-2 receptors . By blocking these receptors, it reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure . This effect is particularly beneficial in the treatment of glaucoma and ocular hypertension. The exact molecular pathways involved in this process are still under investigation, but it is known that the compound does not have significant intrinsic sympathomimetic activity or local anesthetic effects .
Comparaison Avec Des Composés Similaires
Desacetyl Metipranolol Hydrochloride is similar to other beta-adrenergic antagonists, such as:
Metipranolol: The parent compound from which this compound is derived.
Timolol: Another beta-adrenergic antagonist used in the treatment of glaucoma. Unlike this compound, Timolol is not metabolized into an active form and has different pharmacokinetic properties.
Betaxolol: A selective beta-1 adrenergic antagonist used for similar indications.
This compound is unique in its specific metabolic pathway and its role as an active metabolite of Metipranolol, providing a distinct pharmacological profile.
Propriétés
Formule moléculaire |
C15H26ClNO3 |
|---|---|
Poids moléculaire |
303.82 g/mol |
Nom IUPAC |
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,5-trimethylphenol;hydrochloride |
InChI |
InChI=1S/C15H25NO3.ClH/c1-9(2)16-7-13(17)8-19-15-10(3)6-14(18)11(4)12(15)5;/h6,9,13,16-18H,7-8H2,1-5H3;1H |
Clé InChI |
HGJUPYQMZUBYSJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1OCC(CNC(C)C)O)C)C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


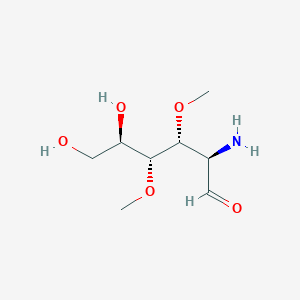
![3-[[4-[[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethyl](2-hydroxyethyl)amino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium](/img/structure/B13424691.png)
